1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Drug Design Medicinal Chemistry ADME Properties

Researchers seeking sterically constrained, lipophilic cores often face supply gaps for specific brominated tetra-substituted pyrazoles. This compound resolves that gap with a reactive ortho-bromo handle and precise C5-ethyl decoration. • Clean CYP450 profile (>20 µM for 1A2/2B6) and modest hERG IC50 (1.1 µM), enabling early safety profiling. • Computed XLogP3-AA of 6.7, ideal as a high-lipophilicity control for BBB permeability SAR studies. • Directly elaborable via the ortho-bromo for RPA70N PPI inhibitor development or polycyclic system construction.

Molecular Formula C23H19BrN2
Molecular Weight 403.3 g/mol
CAS No. 300658-42-8
Cat. No. B1288510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
CAS300658-42-8
Molecular FormulaC23H19BrN2
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3
InChIKeyWCPNQTWCPYBSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | Core Properties & Procurement


1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole (CAS 300658-42-8) is a brominated, tetra-substituted pyrazole derivative with a molecular formula of C23H19BrN2 and a molecular weight of 403.3 g/mol [1]. The compound features a 1,2-bromophenyl substituent at the N1 position, an ethyl group at C5, and phenyl rings at both C3 and C4, contributing to a highly conjugated and sterically hindered architecture. Key physicochemical descriptors include a computed XLogP3-AA of 6.7, a topological polar surface area (TPSA) of 17.8 Ų, and a predicted boiling point of 503.4 °C at 760 mmHg [1][2]. These properties, coupled with a reactive ortho-bromo handle, define its utility as a lipophilic intermediate or potential pharmacophore scaffold.

1
Ortho-bromo handle enables regioselective cross-coupling for library synthesis
2
Defined lipophilic scaffold supports CNS penetrant SAR studies
3
Solved X-ray structure reduces ambiguity for structure-based design

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | Unmatched by Diphenylpyrazole Analogs


While numerous 1,3,4- or 1,3,5-trisubstituted pyrazoles are commercially available, generic substitution with analogs such as 1-(4-bromophenyl)-3,5-diphenylpyrazole or 3,4-diphenyl-1H-pyrazole is scientifically unsound for specific applications. The ortho-bromophenyl group at N1 imparts a unique conformational bias and electronic environment distinct from para-substituted isomers, directly influencing binding pocket complementarity and reaction selectivity [1]. Furthermore, the combination of a C5-ethyl group with C3,C4-diphenyl decoration results in a specific cLogP (>6.5) and steric profile that cannot be replicated by 1-phenyl-3,4-diphenyl or 5-unsubstituted analogs, critically affecting target engagement, membrane permeability, and synthetic diversification strategies [2].

Target Compound
Ortho-bromophenyl, C5-ethyl, C3,C4-diphenyl; cLogP ~6.7
Para-Bromo Analog
Reactivity and conformational bias may shift; binding-site complementarity may differ
Target Compound
Combined steric and electronic profile from full substitution pattern
5-Unsubstituted or 1,3,4-Trisubstituted Analogs
Lipophilicity and steric bulk cannot be replicated; membrane partitioning and target engagement may not transfer
Target Compound
Validated crystal structure (P21/c) for solid-state and modeling studies
Simpler Diphenylpyrazole Cores
Different packing motifs and dihedral angles; structure-based assumptions may not hold

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | Quantitative Differentiation Evidence


Lipophilicity Advantage (cLogP)

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3-AA 6.7) compared to the unsubstituted core scaffold 3,4-diphenyl-1H-pyrazole, which has a reported cLogP of approximately 3.4 [1]. This 3.3-unit increase in cLogP is driven by the hydrophobic contributions of the 2-bromophenyl and ethyl substituents, suggesting markedly different passive membrane diffusion kinetics and blood-brain barrier penetration potential.

Lipophilicity Advantage
Reported
ΔcLogP +3.3 (6.7 vs ~3.4)
Supports lipophilicity-driven assay interpretation and distribution studies
Computed XLogP3-AA; confirm experimentally
Drug Design Medicinal Chemistry ADME Properties

Kinase & CYP450 Inhibition Profile

In enzyme inhibition assays, 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole demonstrates modest and selective activity against key drug targets. It inhibits the human ERG potassium channel with an IC50 of 1,100 nM (1.1 μM), which is approximately 5.5-fold less potent than typical drug candidates that trigger safety alerts [1]. Critically, the compound shows a clean profile against major cytochrome P450 isoforms (CYP1A2, CYP2B6) with IC50 values >20,000 nM (>20 μM) [1]. This pattern of modest potency combined with low CYP inhibition is a distinguishing feature that mitigates risks of drug-drug interactions and toxicity, offering a potentially cleaner scaffold for optimization compared to more potent but promiscuous analogs.

hERG & CYP Profile
Assay context
hERG IC50 1,100 nM; CYP1A2/CYP2B6 IC50 >20,000 nM
Reported modest hERG and clean CYP may simplify in vivo interpretation
Compared to typical alert threshold IC50
Cross-Coupling Potential
Class-level
Ortho-bromo enables Suzuki, Buchwald-Hartwig, C-H activation
Supports differentiated diversification vs. para-isomer
Reactivity inferred; validate in target system
Crystal Structure
Reported
Space group P21/c, Z=4, R=0.0441
Provides structural basis for modeling and packing analysis
Single-crystal XRD at 293 K
Anti-Prion Activity
Data to verify
Para-analog IC50 0.6 µM; ortho-bromo analog not directly assayed
Class-level SAR; requires experimental confirmation for ortho-substituted scaffold
Comparator context only
RPA70N PPI Inhibition
Class-level
Precursor scaffold; optimized analogs show sub-µM IC50
Supports fragment elaboration studies; not a validated inhibitor
Lacks carboxylic acid warhead; review in target assay
Cancer Therapeutics Kinase Inhibition Drug Safety Pharmacology

Regioselective Cross-Coupling Potential

The presence of an ortho-bromophenyl substituent in the target compound provides a unique site for regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This ortho-bromo group offers distinct reactivity and steric constraints compared to the para-bromo substituent found in the widely available analog 1-(4-bromophenyl)-3,5-diphenylpyrazole [1][2]. The ortho-substitution pattern creates a more constrained transition state geometry, which can enhance selectivity in reactions like ortho-directed lithiation or Pd-catalyzed C-H activation, enabling the synthesis of complex, sterically demanding polycyclic systems not accessible from the para-isomer.

Cross-Coupling Potential
Class-level
Ortho-bromo enables Suzuki, Buchwald-Hartwig, C-H activation
Supports differentiated diversification vs. para-isomer
Reactivity inferred; validate in target system
Organic Synthesis Medicinal Chemistry Building Blocks

Crystal Structure by X-Ray Diffraction

The solid-state structure of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole has been solved by single-crystal X-ray diffraction (sp. gr. P21/c, Z = 4), revealing a non-planar conformation where the phenyl rings are rotated relative to the pyrazole core [1][2]. This structural information is critical for understanding packing interactions, solubility, and potential binding modes to biological targets. In contrast, the crystal structures of simpler 1,3,5-triphenylpyrazole analogs show different dihedral angles and packing motifs, highlighting how the specific substitution pattern of the target compound dictates its unique solid-state behavior.

Crystal Structure
Reported
Space group P21/c, Z=4, R=0.0441
Provides structural basis for modeling and packing analysis
Single-crystal XRD at 293 K
Crystallography Structural Biology Materials Science

Anti-Prion Activity Comparison

While the target compound itself has not been directly assayed for anti-prion activity, its close structural analog, 1-(4-bromophenyl)-3,5-diphenylpyrazole, has demonstrated potent inhibition of PrP^Sc formation with an IC50 of 0.6 µM . Given the established structure-activity relationships in the diphenylpyrazole class, the ortho-bromo and 5-ethyl modifications present in the target compound are likely to significantly alter this activity profile. This makes the target compound a critical comparator for establishing SAR and potentially discovering analogs with improved metabolic stability or brain penetration, which is a known challenge for the para-substituted series.

Anti-Prion Activity
Data to verify
Para-analog IC50 0.6 µM; ortho-bromo analog not directly assayed
Class-level SAR; requires experimental confirmation for ortho-substituted scaffold
Comparator context only
Prion Disease Neurodegeneration High-Throughput Screening

RPA70N PPI Inhibition Potential

The diphenylpyrazole carboxylic acid series, from which the target compound is structurally derived, has been optimized as inhibitors of the RPA70N protein-protein interaction, a key node in the DNA damage response [1]. While the target compound lacks the carboxylic acid moiety necessary for submicromolar potency in this assay (reported IC50 values for optimized analogs are in the submicromolar range), its core scaffold represents the starting point for this optimization. The presence of the ortho-bromophenyl group in the target compound provides a distinct vector for fragment linking and functional group installation compared to the unsubstituted 3,4-diphenylpyrazole core , enabling the exploration of alternative binding modes and linker geometries in the RPA70N cleft.

RPA70N PPI Inhibition
Class-level
Precursor scaffold; optimized analogs show sub-µM IC50
Supports fragment elaboration studies; not a validated inhibitor
Lacks carboxylic acid warhead; review in target assay
DNA Damage Response Cancer Biology Protein-Protein Interactions

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | Research Applications


Kinase Inhibitor Optimization with Reduced Cardiovascular Risk

Given its modest hERG inhibition (IC50 = 1.1 µM) and clean CYP450 profile (IC50 >20 µM for 1A2 and 2B6), this compound is an ideal starting point for medicinal chemistry campaigns aiming to optimize kinase inhibitor potency while minimizing cardiovascular and drug-drug interaction liabilities. Researchers can use the compound to establish baseline safety pharmacology parameters before introducing further potency-enhancing modifications [1].

Sterically Demanding Polycyclic Scaffold Synthesis

The ortho-bromophenyl substituent is a critical synthetic handle for building complex molecular architectures. This compound is specifically valuable for projects requiring sterically constrained biaryl or heteroaryl linkages, such as the construction of pyrazolo[1,5-f]phenanthridine derivatives or other polycyclic systems where para-substituted analogs are unsuitable due to linear geometry [1].

CNS-Penetrant Drug SAR Studies

With a computed XLogP3-AA of 6.7, the compound serves as a high-lipophilicity control or reference point in SAR studies aimed at optimizing blood-brain barrier permeability. Its lipophilicity is substantially higher than the core 3,4-diphenylpyrazole scaffold (cLogP ~3.4), allowing researchers to directly correlate increased hydrophobicity with target engagement in cellular assays and in vivo brain distribution studies [1].

RPA70N PPI Inhibitor Fragment Linking Scaffold

For research programs focused on inhibiting the RPA70N protein-protein interaction, this compound provides a pre-functionalized core scaffold that can be directly elaborated via the ortho-bromo handle. This approach bypasses the need for de novo synthesis of the diphenylpyrazole core and facilitates the exploration of alternative linker geometries and binding modes in the RPA70N basic cleft [1].

Application
Selection Property
Validation Focus
Kinase inhibitor optimization studies
hERG and CYP inhibition profile
Cardiovascular safety parameter assessment in lead optimization
Sterically demanding scaffold synthesis
Ortho-bromo cross-coupling handle
Regioselective coupling efficiency and polycyclic product diversity
CNS penetrant SAR studies
High lipophilicity (cLogP 6.7)
Correlation of cLogP with brain distribution in model systems
RPA70N PPI fragment elaboration
Pre-functionalized diphenylpyrazole core
Fragment linking and binding mode analysis

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